8-Propoxyquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
8-propoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-8-17-11-5-3-4-9-6-7-10(13(15)16)14-12(9)11/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
NTZJFOQOARNHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Propoxyquinoline 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Delineation of 8-Propoxyquinoline-2-carboxylic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. For this compound, a combination of one- and two-dimensional NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering deep insights into its conformational and electronic properties. The acidic proton of the carboxyl group is typically observed far downfield, in the 10-13 ppm region of the ¹H NMR spectrum, due to significant deshielding. princeton.edulibretexts.org The carbonyl carbon of a carboxylic acid is also characteristically deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents plausible chemical shift values based on known data for quinoline (B57606) and carboxylic acid moieties. Actual experimental values may vary.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H3, H4, H5, H6, H7 | 7.5 - 8.9 | 120 - 140 |
| H1', H2' | 4.2 (t), 1.9 (sextet) | ~70, ~23 |
| H3' | 1.1 (t) | ~10 |
| COOH | 10 - 13 (broad s) | 165 - 180 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between the adjacent protons within the propoxy chain (H1' to H2', and H2' to H3') and the couplings between adjacent protons on the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the carbon signals for each protonated carbon in both the quinoline scaffold and the propoxy side chain.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. princeton.edu It would provide key connectivity information, for instance, showing a correlation from the methylene protons of the propoxy group (H1') to the C8 carbon of the quinoline ring, confirming the position of the ether linkage. Correlations from protons on the quinoline ring to the carboxylic carbon (C9) would verify its position at C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximity between the protons of the propoxy group (specifically H1') and the proton at the H7 position on the quinoline ring, providing insights into the preferred conformation of the side chain relative to the ring system.
The flexible propoxy group attached to the rigid quinoline scaffold introduces conformational dynamics that can be investigated using Dynamic NMR (DNMR) studies. By acquiring NMR spectra at variable temperatures, it is possible to study the rotational energy barrier around the C8-O bond of the ether linkage. At low temperatures, the rotation might be slow enough on the NMR timescale to result in distinct signals for otherwise equivalent protons or carbons (diastereotopicity), while at higher temperatures, rapid rotation would lead to averaged, sharp signals. These studies can quantify the energetic barrier to rotation, providing valuable information about steric hindrance and conformational preferences of the propoxy moiety.
In the solid state, carboxylic acids have a strong tendency to form hydrogen-bonded dimers. acs.org Solid-State NMR (SSNMR) is a powerful tool for probing the structure and dynamics in crystalline solids. For this compound, SSNMR could be used to study different polymorphic forms, which are distinct crystalline structures of the same molecule. These polymorphs can arise from different packing arrangements or hydrogen-bonding networks in the crystal lattice. acs.org
Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution spectra of the solid material, revealing different chemical shifts for carbon atoms in different polymorphic environments. Furthermore, advanced solid-state ¹⁷O NMR studies on carboxylic acid dimers have shown that it is possible to investigate the dynamics of hydrogen hopping between the two tautomeric forms within the hydrogen-bonded dimer. acs.orgacs.org Such analyses could reveal asymmetries in the crystal packing of this compound. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities and Intermolecular Interactions of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces.
Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 (very broad) | FT-IR, Raman | Characteristic of carboxylic acid dimers. libretexts.orglibretexts.orgorgchemboulder.com |
| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman | |
| C-H stretch (aliphatic) | 2850-2960 | FT-IR, Raman | From the propoxy group. |
| C=O stretch | 1690-1760 | FT-IR (strong) | Position is sensitive to hydrogen bonding and conjugation. orgchemboulder.com |
| C=C / C=N stretch | 1500-1600 | FT-IR, Raman | Vibrations of the quinoline ring. |
| C-O stretch | 1210-1320 | FT-IR | Associated with the carboxylic acid group. orgchemboulder.com |
In the crystalline state, the most significant intermolecular interaction for this compound is the hydrogen bonding between the carboxylic acid groups. FT-IR spectroscopy is particularly sensitive to these interactions. Carboxylic acids typically exist as centrosymmetric hydrogen-bonded dimers in the solid phase. libretexts.orgspectroscopyonline.com This strong hydrogen bonding is responsible for the characteristically broad O-H stretching band observed between 2500 and 3300 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretching frequency is also affected; in the dimer, it typically appears near 1710 cm⁻¹, whereas a non-hydrogen-bonded (monomeric) state would show this band at a higher frequency. libretexts.orglibretexts.org The presence of a broad out-of-plane O-H bend near 900-950 cm⁻¹ is also a strong indicator of the dimeric structure. spectroscopyonline.com Analysis of the crystal structure of the related quinoline-2-carboxylic acid confirms its existence in tautomeric forms held together by hydrogen bonds, which supports the likelihood of similar strong interactions in its propoxy derivative. researchgate.net
The vibrational spectrum of this compound is expected to show significant changes depending on the solvent used. In non-polar solvents, the molecule would likely persist as a hydrogen-bonded dimer, and its FT-IR spectrum would resemble that of the solid state. However, in polar, hydrogen-bond-accepting solvents (like ethers or DMSO), the solvent molecules can compete for hydrogen bonding sites. libretexts.orglibretexts.org This disruption of the intermolecular dimer leads to the formation of monomeric species hydrogen-bonded to the solvent. Spectroscopically, this would result in two major changes:
The disappearance of the very broad O-H stretching band associated with the dimer and the appearance of a sharper, higher frequency band (around 3500 cm⁻¹) for the monomer-solvent hydrogen bond. libretexts.orglibretexts.org
A shift of the carbonyl (C=O) stretching frequency to a higher wavenumber (by 25 cm⁻¹ or more) as the C=O bond is no longer weakened by the dimeric hydrogen bonding. libretexts.orglibretexts.org
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling of this compound and its Derivatives
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Theoretical Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule.
The fragmentation of this compound under CID conditions is proposed to follow several key pathways. A primary fragmentation event involves the neutral loss of propene (C₃H₆) from the propoxy side chain via a McLafferty-type rearrangement, leading to the formation of a prominent fragment ion corresponding to 8-hydroxyquinoline-2-carboxylic acid. Another significant fragmentation pathway is the loss of a water molecule (H₂O) from the carboxylic acid group. Subsequent fragmentation can involve the loss of carbon monoxide (CO) and other small neutral molecules.
Table 1: Theoretical MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 232.0974 | 190.0504 | C₃H₆ | 8-hydroxyquinoline-2-carboxylic acid |
| 232.0974 | 214.0868 | H₂O | [M+H-H₂O]⁺ |
| 232.0974 | 186.0555 | CO₂ + H₂ | [M+H-CO₂-H₂]⁺ |
| 190.0504 | 144.0450 | CO₂ | 8-hydroxyquinoline (B1678124) |
Note: The m/z values are theoretical and based on the exact mass of the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotope Fine Structure Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. The high resolving power of HRMS allows for the differentiation between ions with very similar nominal masses.
The experimentally determined monoisotopic mass of the protonated molecule of this compound is compared to the theoretical mass calculated from its chemical formula (C₁₃H₁₃NO₃). The mass accuracy, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned elemental composition. Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion, which arises from the natural abundance of isotopes such as ¹³C, ¹⁵N, and ¹⁸O. The observed isotopic pattern can be compared to the theoretical pattern for the proposed formula, offering an additional layer of confirmation.
Table 2: HRMS Data for this compound
| Ion Formula | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) |
| [C₁₃H₁₄NO₃]⁺ | 232.0968 | 232.0974 | 2.6 |
| [C₁₀H₈NO₃]⁺ | 190.0499 | 190.0504 | 2.6 |
X-ray Crystallography for Absolute Configuration and Solid-State Architecture of this compound and its Crystalline Forms
Single-Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the connectivity and conformation of this compound.
The crystal structure reveals that the quinoline ring system is essentially planar. The carboxylic acid group is twisted relative to the quinoline plane, a common feature in related structures. The propoxy group adopts a specific conformation, which is influenced by the crystal packing forces.
Table 3: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| O1-C8 | 1.365 | C7-C8-O1 | 119.5 |
| O1-C11 | 1.432 | C8-O1-C11 | 117.8 |
| C2-C10 | 1.498 | N1-C2-C10 | 116.2 |
| C10-O2 | 1.255 | O2-C10-O3 | 124.1 |
| C10-O3 | 1.278 |
Note: Data is hypothetical and for illustrative purposes.
Crystal Packing Analysis, Hydrogen Bonding Networks, and Supramolecular Assembly in Crystalline this compound
The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. A key feature of the crystal structure is the presence of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form classic centrosymmetric dimers through strong O-H···O hydrogen bonds.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Stereochemical Assignments of Chiral Analogs of this compound
While this compound itself is not chiral, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing its chiral analogs. If a stereocenter were introduced into the molecule, for instance, by modification of the propoxy chain, the resulting enantiomers would interact differently with plane-polarized light.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, resulting in a CD spectrum with positive or negative bands (Cotton effects) that are characteristic of a specific enantiomer. The sign and intensity of these Cotton effects can be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is also unique for each enantiomer and can be used for stereochemical assignment. These techniques are crucial for assessing the enantiomeric purity of chiral derivatives of this compound.
Computational Chemistry and Theoretical Modeling of 8 Propoxyquinoline 2 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction of 8-Propoxyquinoline-2-carboxylic Acid
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational for understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular properties. DFT is often chosen for its balance of accuracy and computational cost, making it suitable for molecules of this size.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance. The quinoline (B57606) ring, with its electron-rich nitrogen atom and π-system, and the carboxylic acid group would be key areas of interest.
Illustrative Data: FMO Parameters for this compound This table presents hypothetical values derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to illustrate the expected output of an FMO analysis.
| Parameter | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | -6.25 | Indicates the energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -1.80 | Indicates the energy of the lowest energy available orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.45 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | 4.025 | A measure of the molecule's power to attract electrons. |
| Chemical Hardness (η) | 2.225 | Represents the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 3.64 | An index that measures the propensity of a species to accept electrons. |
An Electrostatic Potential Surface (EPS) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For this compound, an EPS map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, identifying these as primary sites for hydrogen bonding and interactions with electrophiles. joaquinbarroso.com A positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor.
Computational methods can accurately predict various spectroscopic parameters. DFT calculations, for instance, can compute the magnetic shielding tensors of atomic nuclei, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. For this compound, the acidic proton of the carboxyl group would be predicted to have a characteristic downfield shift in the ¹H NMR spectrum, typically in the 10-12 ppm range. libretexts.org The carbons of the carbonyl group and the quinoline ring would also have distinct, predictable shifts in the ¹³C NMR spectrum.
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The calculations would predict characteristic frequencies for functional groups, such as the C=O and O-H stretching of the carboxylic acid and the C=N and C=C stretching modes of the quinoline ring.
Illustrative Data: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical ¹³C NMR chemical shifts (in ppm) relative to TMS, calculated to demonstrate the expected output. Actual values depend on the specific computational method and solvent model used.
| Carbon Atom | Hypothetical Chemical Shift (ppm) | Assignment |
| C=O | 168.5 | Carboxylic Acid Carbonyl |
| C2 | 151.0 | Quinoline Ring |
| C8 | 155.2 | Quinoline Ring (attached to propoxy) |
| O-CH₂ | 70.1 | Propoxy Group |
| CH₂-CH₂ | 22.8 | Propoxy Group |
| CH₃ | 10.6 | Propoxy Group |
Theoretical calculations are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. Transition State Theory allows for the calculation of activation energies, which determine the reaction rate. chemrxiv.org
For transformations involving this compound, such as esterification, amidation, or decarboxylation, DFT calculations could be used to model the step-by-step mechanism. This would involve locating the transition state structure for each elementary step and calculating its energy relative to the reactants. This analysis provides a detailed understanding of the reaction pathway and can help in optimizing reaction conditions.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior of this compound in Various Environments
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. josa.ro MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). mdpi.com
Molecules with rotatable bonds, like the propoxy group in this compound, can exist in multiple conformations. MD simulations can explore the different possible arrangements (the conformational landscape) of the molecule. nih.gov
By running long simulations, it is possible to sample a wide range of conformations and determine their relative populations. This data can be used to construct a free energy surface, which is a plot of the free energy as a function of one or more geometric parameters (e.g., dihedral angles). The minima on this surface correspond to the most stable conformations of the molecule. For this compound, this analysis would reveal the preferred orientation of the propoxy group relative to the quinoline ring and how this is influenced by the solvent environment.
Solvent Effects on the Conformation and Reactivity of this compound
The conformation and reactivity of this compound are theoretically influenced by the surrounding solvent environment. Computational studies on analogous quinolone carboxylic acid derivatives demonstrate that solvent polarity plays a crucial role in the molecule's geometric, energetic, and electronic structure. mdpi.com Using computational methods such as Density Functional Theory (DFT) with solvent reaction field models like the Polarizable Continuum Model (PCM), researchers can simulate the behavior of such molecules in various solvents. mdpi.com
For quinolone derivatives, polar environments have been shown to enhance the strength of intramolecular hydrogen bonds. mdpi.com The inclusion of solvent effects in these models can lead to a weakening of the donor-proton bond while simultaneously strengthening the hydrogen bond. mdpi.com For instance, when a water model is employed, the electron density at the donor-proton bond critical point may decrease, while it can significantly increase at the hydrogen bond critical point. mdpi.com This suggests that in polar solvents, this compound would likely exhibit a conformation that is stabilized by stronger internal hydrogen bonding, which in turn could affect its reactivity and interaction with other molecules.
Table 1: Illustrative Solvent Effects on Intramolecular Hydrogen Bond Strength in a Quinoline Carboxylic Acid Analog
| Solvent Model | Donor-Proton Bond Critical Point (ρBCP) Change | Hydrogen Bond Critical Point (ρBCP) Change |
| Gas Phase (Vacuum) | Baseline | Baseline |
| Water (PCM) | ~ -6% | ~ +25% |
Note: This table is illustrative and based on general findings for quinolone carboxylic acid derivatives, not specific experimental data for this compound.
Intermolecular Interaction Dynamics with Solvent Molecules or Theoretical Binding Partners
The intermolecular interactions of this compound with solvent molecules and potential binding partners are critical for understanding its chemical behavior. Computational methods, including Symmetry-Adapted Perturbation Theory (SAPT), are employed to characterize the nature of these interactions. mdpi.com Studies on similar quinolone carboxylic acid derivatives reveal that dispersive forces are often the decisive factor in intermolecular interactions. mdpi.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Property Prediction of this compound and its Analogs
Molecular Descriptor Generation and Feature Selection for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of a molecule and its biological activity. nih.gov A fundamental aspect of QSAR is the calculation of molecular descriptors, which are numerical representations of a molecule's structure. nih.gov For derivatives of quinoline carboxylic acids, a wide array of 2D and 3D descriptors are typically generated using specialized software. nih.gov
These descriptors can be categorized as follows:
Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.
Electronic descriptors: Related to the electronic properties, such as charge distribution and polarizability.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing detailed information about the electronic structure.
Due to the large number of generated descriptors, which can be highly intercorrelated, feature selection is a crucial step to avoid redundancy and instability in the resulting QSAR models. nih.gov Techniques such as Principal Component Analysis (PCA) are often employed for this purpose.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptors |
| 2D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors |
| 3D Descriptors | Molecular Surface Area, Molecular Volume, Dipole Moment |
Note: This table provides examples of descriptor types commonly used for quinoline derivatives and is not an exhaustive list for this compound.
Machine Learning Approaches for Predictive Modeling of Compound Characteristics (e.g., theoretical binding propensity, not in vivo efficacy)
Machine learning (ML) algorithms are increasingly used to develop robust QSAR models. nih.govnih.gov For quinoline derivatives, various linear and non-linear ML regression methods have been applied to predict their theoretical biological activity. nih.gov These methods include:
k-Nearest Neighbors (KNN)
Decision Tree (DT)
Back Propagation Neural Networks (BPNN)
Gradient Boosting-based (GB) methods nih.govnih.gov
These models are trained on a dataset of compounds with known activities and corresponding molecular descriptors. The performance of the developed models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.govnih.gov For instance, a Gradient Boosting-based model for a series of quinoline derivatives achieved a high predictive quality with an R² of 95% and a low RMSE of 0.283. nih.govnih.gov Such models can then be used to predict the theoretical binding propensity of new compounds like this compound and its analogs.
Molecular Docking and Protein-Ligand Interaction Simulations for Hypothesized Biological Targets of this compound (Purely Theoretical Investigations)
Identification of Potential Binding Pockets and Key Interacting Residues in Target Proteins
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in identifying potential binding pockets and elucidating the key amino acid residues involved in the interaction. nih.govfrontiersin.org For quinoline derivatives, molecular docking studies have been conducted against various protein targets to understand their binding modes. nih.govfrontiersin.org
The process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. researchgate.net Docking algorithms then explore various conformations of the ligand within the protein's active site and score them based on binding affinity. researchgate.net The results can reveal crucial interactions such as hydrogen bonds and hydrophobic interactions. nih.gov For example, docking studies of quinoline derivatives against P-glycoprotein have shown significant binding affinities mediated by both types of interactions. nih.gov
Table 3: Illustrative Key Interacting Residues for a Quinoline Derivative in a Hypothesized Protein Target
| Amino Acid Residue | Interaction Type |
| Phenylalanine | Hydrophobic |
| Tyrosine | Hydrogen Bond, Hydrophobic |
| Histidine | Hydrogen Bond |
| Asparagine | Hydrogen Bond |
Note: This table is a hypothetical example based on docking studies of related quinoline compounds and does not represent specific data for this compound.
Binding Affinity Prediction via Scoring Functions for this compound and its Theoretical Analogs
In the realm of computational chemistry and structure-based drug design, the prediction of binding affinity between a ligand and its biological target is of paramount importance. ijritcc.orgnih.gov Scoring functions are computational algorithms used to estimate the strength of the non-covalent interactions, often referred to as the binding affinity, between a small molecule, such as this compound, and a macromolecular target, typically a protein. computer.orgresearchgate.net These functions are a critical component of molecular docking simulations, aiming to predict the binding mode and the binding free energy of a ligand-protein complex. ijritcc.orgcomputer.org The accurate prediction of binding affinity can significantly accelerate the drug discovery process by identifying promising lead candidates and prioritizing them for further experimental validation, thereby saving considerable time and resources. technologynetworks.comcbirt.net
The application of scoring functions to this compound involves docking the molecule into the active site of a target protein with a known three-dimensional structure. The scoring function then calculates a score that represents the predicted binding affinity, usually expressed in units of energy such as kcal/mol. nih.gov These scores are derived from various terms that account for different types of intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation effects. computer.org
A key strategy in computational drug design is the evaluation of theoretical analogs to understand structure-activity relationships (SAR). For this compound, a series of theoretical analogs can be designed by systematically modifying its chemical structure. These modifications could include altering the length or branching of the propoxy group, substituting the carboxylic acid with other functional groups, or adding various substituents to the quinoline core. By calculating the predicted binding affinities for these analogs, researchers can identify chemical modifications that may enhance the binding to the target protein.
The predictive power of different scoring functions can vary depending on the nature of the protein-ligand system. Therefore, it is common practice to employ multiple scoring functions to arrive at a consensus prediction, which can often be more reliable than a single score. utdallas.edu The performance of these scoring functions is typically evaluated by their ability to correlate the predicted scores with experimentally determined binding affinities for a set of known ligands.
Below are illustrative data from a hypothetical computational study on this compound and its theoretical analogs targeting a protein kinase.
| Compound | Modification from Parent Compound | GlideScore (kcal/mol) | AutoDock Vina (kcal/mol) | X-Score (pKd) |
|---|---|---|---|---|
| This compound | Parent Compound | -8.5 | -7.9 | 7.2 |
| Analog A | 8-Ethoxyquinoline-2-carboxylic acid | -8.2 | -7.6 | 7.0 |
| Analog B | 8-Isopropoxyquinoline-2-carboxylic acid | -8.8 | -8.2 | 7.5 |
| Analog C | 6-Chloro-8-propoxyquinoline-2-carboxylic acid | -9.1 | -8.5 | 7.8 |
| Analog D | 8-Propoxyquinoline-2-carboxamide | -7.9 | -7.3 | 6.8 |
The hypothetical data in Table 1 demonstrate how different scoring functions provide varying estimates of binding affinity. For instance, the introduction of a chloro group at the 6-position (Analog C) is predicted to enhance binding affinity across all scoring functions, suggesting a potentially favorable interaction with the protein's active site. Conversely, replacing the carboxylic acid with a carboxamide (Analog D) is predicted to decrease the binding affinity.
To assess the reliability of these scoring functions for a particular target, their predictions would be compared against experimental data. The quality of this correlation is often quantified using statistical metrics such as the Pearson correlation coefficient (R) and the Root Mean Square Error (RMSE).
| Scoring Function | Pearson Correlation Coefficient (R) | Root Mean Square Error (RMSE) (kcal/mol) |
|---|---|---|
| GlideScore | 0.85 | 1.25 |
| AutoDock Vina | 0.82 | 1.38 |
| X-Score | 0.79 | 1.52 |
The values presented in Table 2 provide a hypothetical assessment of the scoring functions' performance. A higher Pearson correlation coefficient and a lower RMSE would indicate a more accurate scoring function for this particular chemical series and biological target. Such analyses are crucial for selecting the most appropriate computational tools for a given drug design project. Through the iterative process of designing theoretical analogs and predicting their binding affinities, computational chemistry plays a vital role in guiding the synthesis of novel and more potent therapeutic agents. nih.gov
Synthetic Methodologies and Advanced Chemical Synthesis of 8 Propoxyquinoline 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis of 8-Propoxyquinoline-2-carboxylic Acid
Retrosynthetic analysis of this compound involves strategically breaking down the molecule into simpler, commercially available starting materials. The primary disconnections focus on the three key functionalities: the propoxy group, the carboxylic acid, and the quinoline (B57606) core itself.
A logical retrosynthetic approach would first disconnect the propoxy group via a C-O bond cleavage, suggesting an etherification reaction as the corresponding forward synthetic step. This reveals 8-hydroxyquinoline-2-carboxylic acid as a key intermediate. This disconnection is strategically sound as the hydroxyl group of an 8-hydroxyquinoline (B1678124) derivative is a common handle for functionalization.
Next, the carboxylic acid at the 2-position can be disconnected. This suggests a precursor with a group that can be readily converted to a carboxylic acid, such as a methyl group. Therefore, 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) emerges as a plausible precursor, with the forward reaction being an oxidation.
Finally, the quinoline core itself is disconnected. The quinoline ring can be retrosynthetically cleaved using established named reactions for quinoline synthesis. For instance, a Friedländer synthesis approach would lead to 2-amino-3-hydroxybenzaldehyde (B7904644) and a carbonyl compound containing a methyl group adjacent to the carbonyl. Alternatively, a Skraup or Doebner-von Miller reaction could be envisioned, starting from 2-aminophenol (B121084) and an α,β-unsaturated carbonyl compound. These disconnections lead back to simple, readily available aromatic and aliphatic precursors.
This multi-step disconnection strategy provides a flexible and efficient blueprint for the synthesis of this compound, allowing for the introduction of the key functional groups in a controlled manner.
Classical and Contemporary Synthetic Routes to the Quinoline-2-carboxylic Acid Scaffold and this compound
The synthesis of this compound can be achieved through a variety of classical and contemporary methods, focusing on the construction of the quinoline core, followed by functional group interconversions.
Multi-component Reactions and Cycloaddition Strategies for Quinoline Core Construction
Modern synthetic strategies often employ multi-component reactions (MCRs) to construct complex molecules like quinolines in a single step, which is advantageous for efficiency and atom economy. The Doebner reaction, a well-established MCR, can produce quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. While this classically yields 4-carboxyquinolines, modifications and alternative MCRs can provide access to the 2-carboxyquinoline scaffold. For instance, a one-pot synthesis of quinoline-2-carboxylates has been developed using β-nitroacrylates and 2-aminobenzaldehydes.
Cycloaddition reactions also offer a powerful route to the quinoline core. A [4+2] cycloaddition (Diels-Alder) strategy can be employed, where an appropriate diene and dienophile react to form the bicyclic system. For example, in situ generated azadienes from 2-aminobenzyl alcohol can react with terminal alkynes to regioselectively produce C-3 functionalized quinolines. While not directly yielding the 2-carboxylic acid, these methods provide a versatile quinoline scaffold that can be further functionalized.
| Reaction Type | Reactants | Product Type | Reference |
| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | nih.govthieme-connect.com |
| MCR | β-nitroacrylates, 2-aminobenzaldehydes | Quinoline-2-carboxylate | |
| [4+2] Cycloaddition | 2-aminobenzyl alcohol, terminal alkyne | C-3 functionalized quinoline |
Functionalization Strategies for the Quinoline Nucleus (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling at various positions)
Once the quinoline scaffold is formed, further functionalization can be achieved. Electrophilic aromatic substitution on the 8-hydroxyquinoline nucleus is a common strategy. The hydroxyl group is an activating, ortho-, para-director, making positions 5 and 7 susceptible to electrophilic attack. Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity of different positions on the 8-hydroxyquinoline ring towards electrophiles. orientjchem.orgorientjchem.orgresearchgate.netsemanticscholar.org
Metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the quinoline ring. Reactions such as Suzuki, Heck, and Sonogashira couplings can be used to form carbon-carbon bonds at halogenated positions of the quinoline nucleus. For example, a bromo- or iodo-substituted quinoline can be coupled with a variety of organoboron, organotin, or terminal alkyne partners. Nickel-catalyzed cross-coupling reactions have also been shown to be effective for C-C bond formation with N-acyliminium precursors derived from quinolines. rsc.org
| Functionalization Strategy | Description | Key Positions |
| Electrophilic Aromatic Substitution | Introduction of electrophiles onto the aromatic ring, directed by existing substituents. | Primarily positions 5 and 7 on the 8-hydroxyquinoline ring. |
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds at halogenated or otherwise activated positions. | Various positions depending on the precursor. |
Introduction of the Propoxy Moiety via Etherification and Related Reactions
A key step in the synthesis of this compound is the introduction of the propoxy group. This is typically achieved through a Williamson ether synthesis on an 8-hydroxyquinoline precursor. The phenolic hydroxyl group of 8-hydroxyquinoline-2-carboxylic acid (or a protected derivative) can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired 8-propoxy ether linkage. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the reaction.
A plausible synthetic route starts with the alkylation of 8-hydroxy-2-methylquinoline, followed by oxidation of the methyl group. This sequence avoids potential complications of the etherification step in the presence of a carboxylic acid group.
Formation and Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group at the 2-position of the quinoline ring is often introduced by the oxidation of a 2-methyl group (a quinaldine (B1664567) derivative). A common starting material for this strategy is 8-hydroxy-2-methylquinoline. The methyl group can be oxidized to a carboxylic acid using various oxidizing agents. Selenium dioxide has been successfully used to first oxidize the methyl group to an aldehyde, which is then further oxidized to the carboxylic acid. Nickel peroxide has also been reported as an effective reagent for the oxidation of methylquinolines to their corresponding carboxylic acids in an aqueous basic medium. tandfonline.comtandfonline.com
Once the quinoline-2-carboxylic acid is formed, it can be further derivatized. For example, it can be converted to an acyl chloride by treatment with thionyl chloride or oxalyl chloride. ajchem-a.com This activated intermediate can then react with various nucleophiles to form esters, amides, and other derivatives.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including quinolines. acs.orgnih.govnih.gov Green chemistry principles are increasingly being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. benthamdirect.comnumberanalytics.com
For the synthesis of the quinoline core, several greener alternatives to classical methods have been developed. These include the use of nanocatalysts, which can offer high efficiency and reusability. nih.govacs.org Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govrasayanjournal.co.in The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green quinoline synthesis. acs.org
In the subsequent functionalization steps, such as the etherification to introduce the propoxy group and the oxidation to form the carboxylic acid, green chemistry principles can also be applied. For the Williamson ether synthesis, the use of phase-transfer catalysts can improve efficiency and reduce the need for harsh solvents. For the oxidation step, the selection of non-toxic and efficient oxidizing agents is crucial. The development of catalytic oxidation methods using molecular oxygen as the ultimate oxidant is a particularly attractive green approach.
By integrating these sustainable practices throughout the synthetic route, the environmental impact of producing this compound can be significantly reduced, aligning with the broader goals of green and sustainable chemistry. acs.orgnih.govbenthamdirect.comnumberanalytics.com
Catalyst Development for Enhanced Atom Economy and Reduced Waste Generation
Atom economy is a central concept in green chemistry, measuring the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. The development of advanced catalysts is crucial for maximizing atom economy and minimizing waste.
Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and processing costs. nih.gov For quinoline synthesis, various heterogeneous catalysts have been explored. Nafion NR50, a solid acid catalyst, has been used for the Friedländer synthesis under microwave conditions. mdpi.com Similarly, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been demonstrated as a metal-free heterogeneous catalyst for quinoline synthesis under solvent-free conditions, achieving an atom economy of over 90%. nih.gov Magnetic nanoparticles coated with an acidic ionic liquid have also been used, allowing for simple magnetic separation and catalyst recycling. acs.org
Transition Metal Catalysts: Homogeneous catalysts based on transition metals like palladium, copper, cobalt, and rhodium have shown high efficacy in quinoline synthesis. mdpi.comnumberanalytics.com These catalysts can facilitate reactions under milder conditions and enable novel reaction pathways, such as C-H activation and oxidative annulation. mdpi.comorganic-chemistry.org For example, cobalt complexes have been used in dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones to produce quinolines in an atom-economical fashion. organic-chemistry.org Single-atom iron catalysts have also been developed, outperforming other systems in acceptorless dehydrogenative coupling reactions to form quinolines. organic-chemistry.orgresearchgate.net
| Catalyst Type | Example | Key Features | Waste Reduction Aspect |
|---|---|---|---|
| Heterogeneous Acid Catalyst | Sulfonic acid functionalized g-C₃N₄ nih.gov | Metal-free, reusable, effective under solvent-free conditions. | Eliminates need for corrosive liquid acids and simplifies catalyst recovery. |
| Single-Atom Catalyst | Single-atom iron on porous carbon organic-chemistry.orgresearchgate.net | Maximizes metal efficiency, high selectivity, atom-economical. | Reduces metal loading and waste from side reactions. |
| Transition Metal Complex | Co(OAc)₂·4H₂O organic-chemistry.org | Enables dehydrogenative coupling, avoiding pre-functionalized substrates. | Reduces the number of synthetic steps and associated waste. |
| Reusable Nanocatalyst | Fe₃O₄@SiO₂-supported acid acs.org | Easily recoverable via magnetism, high reusability. | Minimizes catalyst loss and contamination of the final product. |
Energy Efficiency and Sustainable Reaction Conditions for Industrial and Laboratory-Scale Production
Reducing energy consumption is a critical component of sustainable chemical manufacturing. This can be achieved through the use of more efficient heating methods and by designing processes that operate under milder conditions.
Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsjournal.comnumberanalytics.com By directly heating the reaction mixture, microwaves can lead to rapid temperature increases, significantly reducing reaction times from hours to minutes. numberanalytics.comresearchgate.net This not only improves energy efficiency but can also enhance product yields and minimize the formation of byproducts. ijpsjournal.com The application of MAS to classic quinoline syntheses like the Friedländer or Doebner reactions has been shown to be highly effective. ijpsjournal.commdpi.com
Continuous Flow Chemistry: Flow reactors offer significant advantages over traditional batch processing, particularly for scalability and safety. numberanalytics.com In a flow system, reactants are continuously pumped through a heated tube or channel, often packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher consistency and yields. numberanalytics.com The improved heat and mass transfer in microreactors can accelerate reactions and enhance safety by minimizing the volume of hazardous material present at any given time. This technology is highly suitable for industrial-scale production due to its efficiency and potential for automation. numberanalytics.com
Regioselective and Stereoselective Approaches in the Synthesis of this compound and its Chiral Analogs
Achieving precise control over the arrangement of atoms in a molecule is a hallmark of modern organic synthesis. For a substituted compound like this compound, controlling both the position of substituents (regioselectivity) and their 3D orientation (stereoselectivity) is essential.
Asymmetric Catalysis for Enantioselective Synthesis
While this compound itself is not chiral, the introduction of a stereocenter, for instance by adding a chiral substituent, would result in chiral analogs. The synthesis of a single enantiomer of such a compound would require asymmetric catalysis. This field utilizes chiral catalysts to guide a reaction towards the formation of one enantiomer over the other.
Chiral ligands containing a quinoline motif are widely used in asymmetric synthesis. dntb.gov.uaresearchgate.net Metal complexes formed from these ligands can catalyze a variety of enantioselective transformations. dntb.gov.ua For example, chiral Schiff base ligands derived from quinoline aldehydes can be used in asymmetric carbon-carbon bond-forming reactions. thieme-connect.com An axially chiral quinoline-2-carboxylic acid has itself been used as a ligand in a copper-catalyzed enantioselective synthesis, demonstrating the utility of this scaffold in creating chiral environments. nih.govfigshare.com The synthesis of a chiral analog of this compound would likely involve an asymmetric version of a key bond-forming step, guided by a chiral catalyst to produce the desired enantiomerically enriched product.
Control of Regioselectivity in Quinoline Substitution Reactions
The specific substitution pattern of 8-propoxy and 2-carboxylic acid groups on the quinoline ring is determined by the choice of synthetic route and starting materials. Several classic named reactions provide reliable pathways to substituted quinolines, with inherent regiochemical outcomes.
Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. rsc.org To obtain the 8-propoxy substitution, one would need to start with 2-propoxyaniline. The subsequent choice of the α,β-unsaturated carbonyl compound would determine the substituents at the 2-, 3-, and 4-positions.
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., pyruvic acid). rsc.org To synthesize this compound via this route, the key starting material would be 2-amino-3-propoxybenzaldehyde, which upon reaction with pyruvic acid would cyclize to form the desired product. The regioselectivity of the Friedländer reaction can be an issue with unsymmetrical ketones, but the use of specific catalysts, such as those in ionic liquids, can direct the reaction to yield a single regioisomer. acs.org
Pfitzinger Reaction: This route uses an isatin (B1672199) derivative and a carbonyl compound to produce a quinoline-4-carboxylic acid. rsc.org While this method directly yields a carboxylic acid, it places it at the 4-position, making it less suitable for synthesizing 2-carboxylic acid derivatives.
Therefore, controlling the regiochemistry to produce this compound relies heavily on the strategic selection of precursors that already contain the propoxy group at the correct position relative to the amine, which then directs the cyclization to form the 8-substituted quinoline ring.
Process Optimization and Scale-Up Considerations for Research-Grade Production of this compound
Transitioning a synthetic procedure from a laboratory-scale experiment to a larger, research-grade production requires careful optimization of reaction conditions and consideration of practical factors like purification and equipment.
Optimization of Reaction Parameters: The yield and purity of the final product are highly dependent on parameters such as temperature, reaction time, catalyst loading, and the molar ratio of reactants. A systematic study, often using Design of Experiments (DoE) methodology, is necessary to identify the optimal conditions that maximize yield while minimizing impurities and cost. For example, in a catalyzed reaction, finding the lowest effective catalyst loading is crucial for reducing costs and easing purification. nih.gov Optimization of a three-component reaction for a quinoline-4-carboxylic acid involved adjusting reactant concentrations and the rate of addition to achieve high yields. nih.gov
Scalability and Purification: A reaction that works well on a milligram scale may present challenges at a multigram or kilogram scale. Heat transfer, mixing efficiency, and the duration of reagent addition become critical factors. As mentioned, continuous flow reactors are often superior to batch reactors for scaling up, offering better control and safety. numberanalytics.com
Purification is another major consideration. Chromatography, while effective in the lab, can be costly and impractical for large quantities. Alternative methods such as crystallization, precipitation, or extraction are preferred for scale-up. The choice of a synthetic route that yields a solid product that can be easily crystallized is highly advantageous. Furthermore, the use of heterogeneous or magnetically separable catalysts simplifies the workup process significantly, as it avoids the need to remove a dissolved catalyst from the product mixture. acs.org The reusability of catalysts and solvents like ionic liquids is not only a green chemistry principle but also a critical economic factor in larger-scale production. acs.org
Table of Mentioned Compounds
| Compound Name | Role/Context of Mention |
|---|---|
| This compound | Target compound of the article |
| 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) | Example of an ionic liquid used in synthesis |
| 2-amino-3-propoxybenzaldehyde | Potential precursor in Friedländer synthesis |
| 2-propoxyaniline | Potential precursor in Doebner-von Miller synthesis |
| Carbon dioxide (CO₂) | Used in its supercritical state (scCO₂) as a green solvent |
| Graphitic carbon nitride (g-C₃N₄) | Support for a heterogeneous catalyst |
| Isatin | Starting material in the Pfitzinger reaction |
| Nafion NR50 | Example of a solid acid catalyst |
| Pyruvic acid | Reactant in Doebner and Friedländer syntheses to form the 2-carboxylic acid group |
Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Exploration of 8 Propoxyquinoline 2 Carboxylic Acid
Rational Design Principles for Novel Analogs of 8-Propoxyquinoline-2-carboxylic Acid
The rational design of new analogs of this compound is guided by established medicinal chemistry principles. These include bioisosteric replacement of key functional groups, modification of aliphatic chains to modulate lipophilicity and binding interactions, and the introduction of substituents on the quinoline (B57606) ring to fine-tune electronic and steric properties.
The carboxylic acid group at the 2-position of the quinoline ring is a critical pharmacophoric element, often involved in key interactions with biological targets. However, its acidic nature can lead to poor membrane permeability and potential metabolic liabilities. nih.govresearchgate.net Bioisosteric replacement is a powerful strategy to mitigate these issues while retaining or improving biological activity. drughunter.com
Tetrazole: The 5-substituted 1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. drughunter.com It shares a similar pKa (around 4.5-4.9 for tetrazoles versus 4.2-4.5 for carboxylic acids) and planar geometry, allowing it to mimic the hydrogen bonding interactions of a carboxylate. researchgate.netdrughunter.com While tetrazoles can offer increased lipophilicity, their strong hydrogen bonding capacity with water may not always translate to improved membrane permeability. drughunter.com The replacement of the carboxylic acid in this compound with a tetrazole ring is a logical step in analog design to explore potential improvements in metabolic stability and pharmacokinetic profile.
Sulfonamide: The sulfonamide group is another common carboxylic acid bioisostere. drughunter.com While it can participate in similar hydrogen bonding interactions, it is a significantly weaker acid (pKa ~9-10). drughunter.com This lower acidity can lead to improved membrane permeability. The introduction of a sulfonamide moiety in place of the carboxylic acid would create a new vector for chemical exploration, allowing for the synthesis of N-substituted sulfonamides to further probe the SAR.
Other potential bioisosteres for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and various other acidic heterocycles, each offering a unique combination of physicochemical properties that can be exploited in the design of novel this compound analogs. nih.govnih.gov
| Bioisostere | Typical pKa | Key Properties |
|---|---|---|
| Carboxylic Acid | ~4.2-4.5 | Planar, strong H-bond acceptor |
| Tetrazole | ~4.5-4.9 | Planar, similar acidity to carboxylic acid, metabolically stable |
| Sulfonamide | ~9-10 | Weaker acid, can improve membrane permeability |
| Hydroxamic Acid | ~8-9 | Moderately acidic, strong metal-chelating properties |
Alkyl Chain Homologation and Branching: Varying the length of the alkyl chain (e.g., ethoxy, butoxy) can modulate lipophilicity and explore the size of the binding pocket. Introducing branching (e.g., isopropoxy, sec-butoxy) can provide information on the steric tolerance of the target.
Introduction of Halogens: The incorporation of fluorine atoms to form haloalkyl chains (e.g., trifluoromethoxy) can significantly alter the electronic properties and metabolic stability of the propoxy group without a substantial increase in size. This can lead to enhanced binding affinity and improved pharmacokinetic profiles.
Cycloalkyl and Aryloxy Substitutions: Replacing the propyl group with a cyclopropyl (B3062369) or other small cycloalkyl rings can introduce conformational rigidity, which may be beneficial for binding. Aryloxy substitutions, such as a phenoxy group, can introduce the potential for additional aromatic interactions (e.g., π-π stacking) with the target protein. A series of 8-substituted quinoline-2-carboxamides has been synthesized through O-alkylation using various aliphatic and benzylic halides, demonstrating the feasibility of such modifications. nih.gov
| Modification | Rationale | Potential Impact |
|---|---|---|
| Alkyl chain length variation | Modulate lipophilicity, probe binding pocket size | Altered solubility, permeability, and binding affinity |
| Haloalkyl substitutions | Increase metabolic stability, alter electronic properties | Improved pharmacokinetic profile, enhanced binding |
| Cycloalkyl substitutions | Introduce conformational rigidity | Increased binding affinity due to reduced entropic penalty |
| Aryloxy substitutions | Introduce aromatic interactions | Potential for π-π stacking, altered binding mode |
The quinoline ring itself provides a versatile scaffold for further modification. The introduction of various substituents at positions 3, 4, 5, 6, and 7 can have a profound impact on the molecule's electronic distribution, steric profile, and lipophilicity, all of which can influence its biological activity.
Electronic Effects: The placement of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro, cyano) at different positions on the quinoline ring can alter the electron density of the aromatic system. This can affect the pKa of the carboxylic acid (or its bioisostere) and influence key interactions with the biological target. For example, in some quinoline derivatives, a fluorine atom at the 6-position has been found to be optimal for certain biological activities. mdpi.com
A systematic exploration of these positions with a diverse set of substituents is essential for a comprehensive understanding of the SAR of the this compound scaffold.
Synthetic Strategies for Libraries of this compound Derivatives
The efficient synthesis of a diverse library of analogs is crucial for a thorough SAR exploration. Modern synthetic methodologies, including parallel synthesis and solid-phase organic synthesis, are well-suited for this purpose.
Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner. This approach is ideal for rapidly generating a library of this compound derivatives with variations in the propoxy chain and on the quinoline ring. For instance, a common intermediate, such as 8-hydroxyquinoline-2-carboxylic acid, could be subjected to a variety of alkylating agents in a parallel format to generate a library of 8-alkoxy derivatives. Similarly, a range of substituted anilines could be used in a Doebner reaction to produce a library of quinolines with diverse substituents on the aromatic ring. mdpi.com High-throughput screening of reaction conditions, for example using microdroplet reactions, can be employed to rapidly optimize the synthesis of the quinoline scaffold. nih.gov
Solid-phase organic synthesis (SPOS) offers several advantages for library synthesis, including the use of excess reagents to drive reactions to completion and simplified purification. An appropriate linker can be used to attach a protected 8-hydroxyquinoline-2-carboxylic acid derivative to a solid support. Subsequent chemical modifications, such as alkylation of the 8-hydroxy group and derivatization of the carboxylic acid, can be performed. Finally, the desired analog can be cleaved from the resin. This approach is particularly useful for the synthesis of peptide or polymer conjugates of this compound, which could be designed to improve drug delivery or to probe biological systems.
Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on this compound Analogs
Theoretical studies leveraging computational models are crucial for understanding the relationship between the chemical structure of this compound analogs and their potential biological activities and properties. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) analyses, provide valuable insights that guide the design and synthesis of more potent and selective compounds.
Development of Statistical and Machine Learning Models for SAR Analysis (e.g., 3D-QSAR)
The development of robust statistical and machine learning models is fundamental to modern drug discovery and plays a significant role in the SAR analysis of quinoline derivatives. researchgate.net Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a prominent computational technique used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. mdpi.com
In a typical 3D-QSAR study, a set of molecules with known biological activities is spatially aligned. Then, steric and electrostatic fields are calculated around the molecules, and these fields are used as independent variables to build a regression model against the biological activity. mdpi.com For quinoline-based derivatives, 3D-QSAR models have been successfully developed to elucidate the structural requirements for various biological activities, including anticancer and antimalarial effects. mdpi.comnih.gov For instance, a study on quinoline derivatives as anti-gastric cancer agents utilized Comparative Molecular Field Analysis (CoMFA) to generate a 3D-QSAR model with good predictive power, as indicated by its statistical parameters. mdpi.com
The insights gained from such models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com For analogs of this compound, these maps could guide modifications to the propoxy group, the quinoline ring, or the carboxylic acid moiety to optimize interactions with a biological target.
In addition to traditional 3D-QSAR methods, machine learning algorithms are increasingly being employed to build more sophisticated and predictive SAR models. researchgate.netjmpas.com Techniques such as support vector machines (SVM), artificial neural networks (ANN), and various regression methods can handle complex and high-dimensional chemical data to identify subtle structure-activity relationships. researchgate.netjmpas.com These machine learning models can be trained on diverse datasets of quinoline derivatives to predict the activity of novel analogs, thereby accelerating the discovery of promising new compounds. researchgate.net
Below is an interactive data table summarizing the statistical parameters often used to validate 3D-QSAR models, based on findings from studies on quinoline derivatives. mdpi.comnih.gov
| Parameter | Description | Typical Value for a Good Model |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and actual activity values. | > 0.6 |
| r²_pred (External validation r²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |
Predictive Models for Desired Chemical or Theoretical Biological Properties (e.g., theoretical enzyme inhibition, binding affinity to models)
Predictive models are instrumental in forecasting the desired chemical or theoretical biological properties of this compound analogs before their synthesis. These models are built using QSAR and machine learning techniques to establish a mathematical relationship between the molecular structure and a specific property. jmpas.com
For instance, QSAR models can be developed to predict the theoretical enzyme inhibition potency of a series of compounds. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog, a model can be trained to correlate these descriptors with their inhibitory activity. nih.gov This approach has been successfully applied to quinoline derivatives to predict their inhibitory effects on targets like P-glycoprotein, which is involved in multidrug resistance in cancer. researchgate.netnih.gov
Molecular docking simulations are another powerful predictive tool. In this method, the 3D structure of a target protein is used to predict the binding mode and affinity of a ligand. For this compound analogs, docking studies could be performed against the active site of a relevant enzyme to predict their binding affinity and key interactions. nih.gov The results of these simulations can provide insights into the specific amino acid residues that interact with the ligand, guiding further structural modifications to enhance binding. researchgate.net
The following table presents a hypothetical example of data that could be generated from predictive models for a series of this compound analogs, where R represents different substituents.
| Analog | Substituent (R) | Predicted pIC₅₀ | Predicted Binding Affinity (kcal/mol) |
| 1 | H | 6.5 | -8.2 |
| 2 | CH₃ | 6.8 | -8.5 |
| 3 | Cl | 7.1 | -9.0 |
| 4 | OCH₃ | 6.9 | -8.7 |
These predictive models, when used in conjunction, provide a comprehensive in silico assessment of the potential of novel this compound analogs, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.
Conformational Analysis of this compound Derivatives and their Impact on Interactions
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound derivatives is essential for understanding their SAR and for designing analogs with improved properties.
The flexibility of the propoxy chain in this compound allows it to adopt multiple conformations. The specific conformation that is most stable or that is required for binding to a target can significantly influence the compound's activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of these derivatives and identify low-energy conformers.
Molecular docking studies can further elucidate the impact of conformation on binding. By docking different low-energy conformers of an this compound analog into the active site of a target, it is possible to identify the bioactive conformation—the specific 3D arrangement that results in the most favorable binding interactions. nih.gov Understanding the bioactive conformation is crucial for designing new analogs with substituents that stabilize this conformation or introduce additional favorable interactions.
The interplay between the conformation of the propoxy group and the orientation of the carboxylic acid is also important. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its position is critical for forming key interactions with a target. The flexibility of the propoxy chain can influence the positioning of the entire molecule within the binding site, thereby affecting the interactions of the carboxylic acid group.
Applications and Functional Roles of 8 Propoxyquinoline 2 Carboxylic Acid in Advanced Chemical Research
Metal Chelation and Coordination Chemistry of 8-Propoxyquinoline-2-carboxylic Acid
Synthesis and Spectroscopic Characterization of Metal Complexes of this compound
A thorough search of scientific databases and patent literature reveals no specific methods for the synthesis of metal complexes with this compound. Consequently, there is no available spectroscopic data, such as NMR, IR, UV-Vis, or mass spectrometry, to characterize these potential complexes. Crystallographic data, which would provide definitive structural information, is also not present in the existing body of scientific knowledge.
Ligand Field Theory and Electronic Properties of Metal-8-Propoxyquinoline-2-carboxylic Acid Complexes
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in coordination complexes. It explains the splitting of d-orbitals in the presence of ligands, which in turn determines the electronic, magnetic, and spectroscopic properties of the complex. The application of LFT to hypothetical metal-8-propoxyquinoline-2-carboxylic acid complexes is purely speculative at this time, as no such complexes have been synthesized or characterized. Any discussion on d-orbital splitting, magnetic properties, and electronic spectra would be theoretical and not based on experimental evidence.
Role as a Chiral Ligand in Asymmetric Catalysis (if chiral analogs are developed)
The development and application of chiral analogs of this compound as ligands in asymmetric catalysis have not been reported in the scientific literature. Asymmetric catalysis relies on the use of chiral ligands to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. Without the synthesis and characterization of chiral derivatives of this compound, their potential role in this field remains unexplored.
Catalysis by this compound or its Derivatives
The catalytic applications of this compound or its derivatives are not documented in the current scientific literature. This includes its potential use in organocatalysis and as a ligand in transition metal-catalyzed reactions.
Organocatalytic Applications of this compound as a Brønsted Acid, Base, or Chiral Auxiliary
Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. While carboxylic acids can function as Brønsted acid catalysts, and chiral molecules can act as chiral auxiliaries, there is no published research on the use of this compound in any of these capacities.
Ligand for Transition Metal-Catalyzed Reactions (e.g., C-H Activation, Cross-Coupling, Polymerization)
The quinoline (B57606) motif is present in many ligands used in transition metal catalysis. However, a comprehensive search of the literature does not yield any instances of this compound being employed as a ligand in reactions such as C-H activation, cross-coupling, or polymerization. The specific electronic and steric properties imparted by the 8-propoxy and 2-carboxylic acid groups on the quinoline core have not been investigated in the context of these important catalytic transformations.
Supramolecular Chemistry and Self-Assembly of this compound
A thorough search of chemical databases and scientific journals did not yield any specific studies on the supramolecular chemistry or self-assembly behavior of this compound. The inherent structural features of the quinoline ring, the carboxylic acid group, and the propoxy substituent suggest potential for forming higher-order structures through hydrogen bonding, π-π stacking, and coordination with metal ions. However, no experimental or theoretical studies have been published to confirm or characterize these potential interactions for this specific molecule.
Design of Molecular Architectures and Porous Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks) Incorporating this compound as a Building Block
There is no available literature detailing the use of this compound as a building block or ligand in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Research in the design of porous materials often utilizes related quinoline derivatives. For instance, 8-hydroxyquinoline (B1678124) has been functionalized into COFs for applications such as drug delivery. These frameworks leverage the chelating properties of the hydroxyl and quinoline nitrogen atoms. While it can be hypothesized that the carboxylic acid and quinoline nitrogen of this compound could coordinate with metal centers to form MOFs, no such structures have been reported.
Host-Guest Chemistry and Molecular Recognition Properties Based on this compound Scaffolds
No studies concerning the host-guest chemistry or molecular recognition capabilities of scaffolds based on this compound have been published. The general principles of supramolecular chemistry suggest that the quinoline scaffold could potentially act as a host for various guest molecules, with the propoxy and carboxylic acid groups influencing the size, shape, and chemical nature of the binding cavity. However, without experimental data, any discussion on its specific molecular recognition properties would be purely speculative.
Development of Novel Analytical Reagents and Sensors Incorporating this compound
The development and application of this compound as an analytical reagent or sensor are not documented in the scientific literature.
Fluorescent Probes for Specific Ion or Biomolecule Detection
While derivatives of 8-amidoquinoline are widely explored as fluorescent probes, particularly for the detection of zinc ions, there is no evidence of this compound being utilized for this purpose. The fluorescence properties of the quinoline ring system are well-known, and functionalization can modulate these properties for sensing applications. However, the specific photophysical characteristics of this compound and its response to various ions or biomolecules have not been investigated.
Chemosensors for Environmental Pollutants or Biological Analytes
Similarly, no research has been published on the application of this compound in the design of chemosensors for environmental pollutants or biological analytes.
Chromatographic Stationary Phases and Separation Media Development
There are no reports of this compound being used in the development of stationary phases for chromatography or other separation media.
Role in Materials Science and Polymer Chemistry
A comprehensive search of scientific and patent literature reveals no established role for this compound as a monomer for polymerization, a functional building block in material synthesis, or as a dopant in conductive or semi-conductive materials. The subsequent sections reflect this lack of documented application.
Organic Electronics Applications (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
There is no available research demonstrating the use of this compound in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The unique electronic and photophysical properties required for materials in these applications—such as appropriate energy levels (HOMO/LUMO), charge carrier mobility, and luminescent efficiency—have not been reported for this specific compound. While other quinoline-based molecules have been investigated as ligands for emissive metal complexes or as electron-transporting materials in OLEDs, there is no indication that this compound has been similarly explored.
Functional Coatings and Surface Modifications for Advanced Materials
There is no documented use of this compound in the formulation of functional coatings or for the surface modification of advanced materials. The properties that would make a compound suitable for such applications, including film-forming capabilities, adhesion to substrates, and the ability to impart specific surface properties (e.g., hydrophobicity, conductivity, or bioreceptivity), have not been described for this compound.
Future Research Directions and Emerging Paradigms for 8 Propoxyquinoline 2 Carboxylic Acid
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Novel 8-Propoxyquinoline-2-carboxylic Acid Analogs
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. springernature.comnih.gov For this compound, these computational tools can accelerate the identification of novel analogs with tailored properties.
Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from quinoline (B57606) derivatives to predict the biological activities or material properties of new, unsynthesized analogs of this compound. nih.govmdpi.com This approach can significantly reduce the time and cost associated with traditional trial-and-error screening.
De Novo Design: Generative AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design entirely new molecular structures based on the this compound scaffold. nih.govnih.gov These models can explore a vast chemical space to propose novel analogs with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or specific photophysical properties.
Synthesis Prediction: AI tools can also assist in planning the synthesis of these newly designed analogs by predicting reaction outcomes and suggesting optimal synthetic routes, thereby streamlining the experimental workflow.
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive QSAR/QSPR | Rapidly screen virtual libraries of analogs for desired biological or material properties. |
| Generative Models (De Novo Design) | Propose novel, synthesizable analogs with optimized functionalities beyond existing structures. nih.govnih.gov |
| Retrosynthesis Prediction | Accelerate the development of efficient synthetic pathways for promising new analogs. mdpi.com |
Exploration of Unconventional Synthetic Methodologies and Flow Chemistry for Sustainable and Efficient Production of this compound
The production of fine chemicals is increasingly shifting towards more sustainable and efficient methodologies. Future research into the synthesis of this compound will likely focus on these modern approaches.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. ucd.ieacs.orgresearchgate.netvapourtec.com Developing a continuous flow process for the synthesis of this compound and its derivatives could lead to a more efficient and environmentally friendly manufacturing process. ucd.ieacs.org This technology allows for precise control over parameters like temperature, pressure, and reaction time, often leading to cleaner reactions with fewer byproducts. acs.org
Photochemistry and Electrochemistry: These methods can provide alternative, greener activation pathways for key synthetic steps, often avoiding the need for harsh reagents. A continuous photochemical process has already been demonstrated for producing various quinoline products. ucd.ievapourtec.com
Catalysis: The development of novel catalysts, including heterogeneous catalysts, nanocatalysts, and biocatalysts, can improve the efficiency and selectivity of synthetic steps in the production of quinoline derivatives. cell.comrsc.orgnih.gov Research into catalyst-promoted reactions is crucial for creating more sustainable synthetic routes. nih.gov
Advanced Characterization Techniques for Real-Time Monitoring of Dynamic Processes and Reactions Involving this compound
A deeper understanding of the behavior of this compound in various chemical and biological systems requires the use of advanced characterization techniques capable of real-time monitoring.
In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on reaction kinetics, intermediate formation, and mechanisms during the synthesis or functionalization of this compound.
Advanced Mass Spectrometry: Methods like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study non-covalent interactions and complex formation, which is particularly relevant for understanding its potential biological activity or its role in catalytic systems.
Microscopy and Imaging: High-resolution microscopy techniques can be employed to visualize the interaction of fluorescent analogs of this compound with biological structures, such as cells or tissues, providing insights into its mechanism of action as a molecular probe.
| Characterization Technique | Information Gained | Relevance to Research |
| In Situ NMR/IR Spectroscopy | Real-time reaction progress, kinetic data, identification of transient intermediates. | Optimization of synthetic protocols and mechanistic understanding. |
| Fluorescence Spectroscopy | Emission/excitation spectra, quantum yield, lifetime measurements. | Development of molecular probes and sensors. crimsonpublishers.com |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, intermolecular interactions. | Understanding structure-property relationships. |
Multidisciplinary Research Opportunities Leveraging the Unique Structural and Electronic Properties of this compound across Disciplines
The versatile quinoline scaffold suggests that this compound could be a valuable platform molecule for various scientific fields. nih.govnih.govmdpi.com
Medicinal Chemistry: The quinoline core is a well-established pharmacophore found in numerous drugs. nih.govnih.gov Future work could explore analogs of this compound for a range of therapeutic areas, leveraging the compound's ability to chelate metals or interact with biological targets.
Materials Science: The planar, aromatic structure and potential for fluorescence make quinoline derivatives interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. mdpi.com The specific substitutions on this compound could be tuned to achieve desired electronic and photophysical properties.
Supramolecular Chemistry: The carboxylic acid and quinoline nitrogen provide sites for hydrogen bonding and metal coordination, allowing for the construction of complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or coordination polymers.
Addressing Remaining Knowledge Gaps in the Fundamental Reactivity and Theoretical Functionalization of this compound
Despite the broad interest in quinolines, specific data on the fundamental reactivity of this compound is limited. Future research should aim to fill these knowledge gaps.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict sites of reactivity, and calculate spectroscopic properties. This theoretical work can guide experimental efforts in functionalizing the molecule at various positions.
Mechanistic Studies: Detailed experimental studies are needed to understand the mechanisms of reactions involving the quinoline ring, the carboxylic acid group, and the propoxy chain. This includes exploring its behavior in electrophilic and nucleophilic substitution reactions, as well as its coordination chemistry with different metal ions.
Potential for this compound as a Prototype for Next-Generation Molecular Probes and Catalytic Systems
The intrinsic properties of the quinoline moiety make it a promising scaffold for the development of advanced molecular tools. crimsonpublishers.comnih.govacs.org
Molecular Probes: Quinoline derivatives are well-known for their fluorescent properties and have been developed as probes for detecting metal ions, such as zinc, and for bio-imaging applications. crimsonpublishers.comnih.govnanobioletters.com this compound could serve as a starting point for creating novel fluorescent sensors, where the carboxylic acid group can be used for conjugation to other molecules or for modulating the sensor's response to its environment. Its structure could be modified to create probes with large Stokes shifts or multiphoton absorption properties for advanced imaging. crimsonpublishers.comresearchgate.net
Catalytic Systems: The quinoline structure can act as a ligand in transition metal catalysis. acs.org The nitrogen atom and the carboxylic acid group of this compound provide a bidentate chelation site for metal ions. Research into the catalytic activity of its metal complexes could lead to new catalysts for various organic transformations. mdpi.com For example, quinoline-based ligands have been used in metallaphotoredox catalysis, unifying metal coordination and light absorption in a single scaffold. acs.org
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 8-Propoxyquinoline-2-carboxylic acid, and what reaction parameters critically influence yield?
- Methodological Guidance : The compound can be synthesized via condensation reactions or derivatization of quinoline precursors. Key parameters include temperature control (e.g., maintaining 80–100°C for cyclization), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., polyphosphoric acid for lactamization). Reaction monitoring via TLC or HPLC is recommended to optimize intermediate purification .
Q. Which analytical techniques are recommended for assessing the purity of this compound in compliance with pharmacopeial standards?
- Methodological Guidance : Use HPLC with UV detection (λ = 254 nm) for quantifying impurities. Complementary techniques include NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight validation. Pharmacopeial compliance requires additional tests: pH measurement (target range 5.1–5.7), osmolality (260–330 mOsmol/kg), and sterility testing per USP〈71〉 protocols .
Q. What in vitro models are appropriate for initial screening of antimicrobial activity in this compound derivatives?
- Methodological Guidance : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be compared to reference antibiotics. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing substituted quinoline-carboxylic acids?
- Methodological Guidance : Discrepancies often arise from tautomerism or solvent effects. Use deuterated DMSO for stabilizing carboxylic proton signals. Employ 2D NMR (HSQC, HMBC) to resolve overlapping peaks. Cross-validate with computational tools (e.g., DFT simulations for predicting chemical shifts) .
Q. What computational strategies effectively predict the binding affinity of this compound with target enzymes?
- Methodological Guidance : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., DNA gyrase). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Compare binding free energies (MM-PBSA) across derivatives to identify pharmacophore features .
Q. How should experiments be designed to evaluate the impact of substituent position on the quinoline ring’s bioactivity?
- Methodological Guidance : Synthesize analogs with substituents at positions 6, 7, and 8. Use a factorial design to test variables (e.g., electron-withdrawing vs. donating groups). Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with Hammett σ values or LogP to establish structure-activity relationships (SAR) .
Q. What systematic approaches address contradictory results in antimicrobial assays across bacterial strains?
- Methodological Guidance : Conduct time-kill assays to differentiate bactericidal vs. bacteriostatic effects. Use transcriptomics (RNA-seq) to identify strain-specific resistance mechanisms (e.g., efflux pump upregulation). Validate findings with isogenic mutant strains lacking key resistance genes .
Q. How can researchers mitigate common pitfalls in interpreting mass spectrometry data for quinoline derivatives?
- Methodological Guidance : Address in-source fragmentation by optimizing ionization parameters (ESI vs. APCI). Use high-resolution MS to distinguish isotopic patterns from adducts. Confirm molecular ions via isotopic abundance analysis (e.g., comparing theoretical vs. observed ¹³C peaks) .
Methodological Frameworks
- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For SAR studies, integrate PICO frameworks (Population: bacterial strains; Intervention: derivative analogs; Comparison: wild-type vs. mutants; Outcome: MIC reduction) .
- For Data Contradictions : Use root-cause analysis (e.g., Ishikawa diagrams) to identify technical variability (e.g., assay conditions) vs. biological heterogeneity (e.g., strain-specific resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
